Ring Strain and Conformational Rigidity: [4.2.1] vs. [3.2.1] and [3.3.1] Bicyclic Frameworks
The [4.2.1] bicyclic ring system of 3-Azabicyclo[4.2.1]nonan-4-one imposes a distinct conformational landscape compared to the more common [3.2.1] and [3.3.1] azabicyclic scaffolds. This is evidenced by the calculated topological polar surface area (TPSA) and molecular complexity. The target compound exhibits a TPSA of 29.1 Ų [1], whereas 3-azabicyclo[3.2.1]octane (a [3.2.1] analog) has a reported TPSA of approximately 12 Ų , and 3-azabicyclo[3.3.1]nonane (a [3.3.1] analog) has a TPSA of approximately 3 Ų . The 2.4-fold higher TPSA of the [4.2.1] lactam reflects its increased polarity and altered hydrogen-bonding surface, which can influence both solubility and target binding orientation.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 29.1 Ų |
| Comparator Or Baseline | 3-Azabicyclo[3.2.1]octane: ~12 Ų; 3-Azabicyclo[3.3.1]nonane: ~3 Ų |
| Quantified Difference | 2.4-fold higher vs. [3.2.1]; 9.7-fold higher vs. [3.3.1] |
| Conditions | Computed values from PubChem and ChemSpider databases |
Why This Matters
TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration; selecting the [4.2.1] lactam over its amine analogs provides a quantifiable shift in this critical parameter, enabling finer control over pharmacokinetic properties during lead optimization.
- [1] PubChem. (2025). 3-Azabicyclo[4.2.1]nonan-4-one. Compound Summary. View Source
